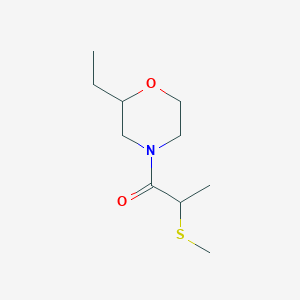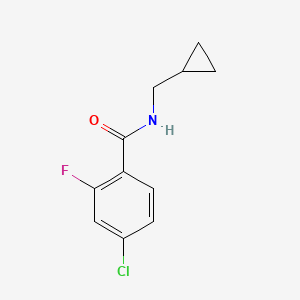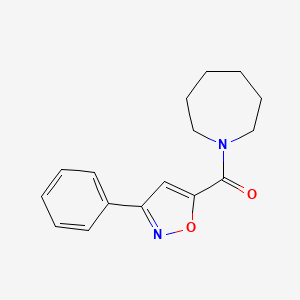
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one, also known as Methylpentedrone, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a designer drug that has gained popularity in recent years due to its stimulant effects. Methylpentedrone is a derivative of cathinone, which is a natural stimulant found in the khat plant.
作用機序
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone acts as a dopamine and norepinephrine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters in the brain. This leads to increased levels of dopamine and norepinephrine in the synaptic cleft, which results in increased stimulation and euphoria. 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone also acts as a serotonin releasing agent, which means that it increases the levels of serotonin in the brain. This contributes to the overall effects of the drug, which include increased energy, alertness, and sociability.
Biochemical and Physiological Effects
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has been found to have a range of biochemical and physiological effects. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, which leads to increased stimulation and euphoria. It also increases heart rate, blood pressure, and body temperature, which can be dangerous in high doses. 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has been shown to have addictive properties, and chronic use can lead to tolerance and dependence.
実験室実験の利点と制限
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used to study the effects of synthetic cathinones on the central nervous system. However, there are also limitations to its use. 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has addictive properties, and chronic use can lead to tolerance and dependence. It also has potential health risks, such as increased heart rate, blood pressure, and body temperature.
将来の方向性
There are several future directions for research on 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone. One area of interest is the long-term effects of chronic use on the brain and body. Another area of interest is the development of treatments for addiction and dependence on synthetic cathinones. Additionally, research could be conducted on the potential therapeutic uses of 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone, such as for the treatment of attention deficit hyperactivity disorder (ADHD) or depression.
Conclusion
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone is a synthetic cathinone that has gained popularity in recent years due to its stimulant effects. It acts as a dopamine and norepinephrine reuptake inhibitor and increases the levels of these neurotransmitters in the brain. 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has several advantages for use in lab experiments, but also has potential health risks and addictive properties. Future research could focus on the long-term effects of chronic use, the development of treatments for addiction and dependence, and the potential therapeutic uses of 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone.
合成法
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone is synthesized from 4-methylpropiophenone and 2-bromo-1-phenylpentan-1-one using a Grignard reaction. The resulting product is then reduced using lithium aluminum hydride to form 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone. The synthesis of 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone has been used in scientific research to study the effects of synthetic cathinones on the central nervous system. It has been found to have similar effects to other cathinones, such as MDPV and Mephedrone. Studies have shown that 1-(4-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-onerone acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria, which is similar to the effects of other stimulants such as cocaine and amphetamines.
特性
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-11-6-8-14(9-7-11)13(15)5-4-12-3-2-10-16-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATJHCVHUSMQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)


![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)


![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)


![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)